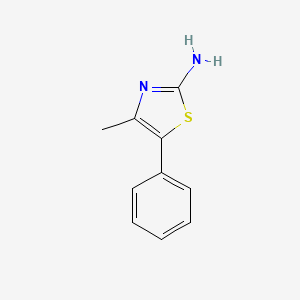

4-Methyl-5-phenyl-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54437. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTQXTKOICQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288173 | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28241-62-5 | |

| Record name | 28241-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-thiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-5-phenyl-1,3-thiazol-2-amine IUPAC name and structure

An In-depth Technical Guide to 4-Methyl-5-phenyl-1,3-thiazol-2-amine

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. This has led to the incorporation of the thiazole nucleus into a multitude of FDA-approved drugs, including anticancer agents like Dasatinib, anti-HIV medications such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[1][3] The inherent biological significance of this moiety drives continuous research into novel derivatives.[4]

This guide provides a comprehensive technical overview of a specific, high-interest derivative: This compound . We will delve into its definitive identification, a field-proven synthetic protocol, detailed characterization data, and its potential applications for professionals in drug development and chemical research.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. The compound of interest is unambiguously defined by the following IUPAC name and structural identifiers. It is crucial to distinguish this isomer (CAS: 28241-62-5) from its close relative, 5-methyl-4-phenyl-1,3-thiazol-2-amine (CAS: 30709-67-2), as the substituent positions critically influence molecular geometry and biological activity.

-

IUPAC Name: this compound

-

Chemical Structure:

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| CAS Number | 28241-62-5 | [5] |

| Molecular Formula | C₁₀H₁₀N₂S | [5] |

| Molecular Weight | 190.26 g/mol | [5] |

| Appearance | Solid (predicted) | |

| Melting Point | 122-126 °C (for isomer) |

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis, first reported in 1887.[2][6] This reaction is favored in both academic and industrial settings due to its operational simplicity, use of readily available starting materials, and consistently high yields.[7] The core transformation involves the condensation of an α-haloketone with a thioamide.[6][7][8]

For the target molecule, This compound , the synthesis proceeds by reacting 1-phenyl-1-chloropropan-2-one with thiourea .

Reaction Mechanism

The mechanism is a well-established, multi-step sequence that culminates in the formation of the stable aromatic thiazole ring.

-

Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon bearing the halogen (the α-carbon of the ketone). This forms an isothiouronium salt intermediate.

-

Cyclization: An intramolecular nucleophilic attack occurs as the nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone.

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic 1,3-thiazole ring.[7][9]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. media.neliti.com [media.neliti.com]

- 3. nbinno.com [nbinno.com]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. scbt.com [scbt.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Physicochemical Properties of 4-Methyl-5-phenyl-1,3-thiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its versatile chemical nature allows for diverse substitutions, leading to agents with activities spanning from antimicrobial and anti-inflammatory to anticancer.[2][3][4][5] 4-Methyl-5-phenyl-1,3-thiazol-2-amine, the subject of this guide, belongs to this critical class of molecules. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for any rational drug design and development program. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential as a therapeutic agent.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, moving beyond a simple data sheet to explain the causality behind experimental choices and providing robust, validated protocols for their determination.

Core Physicochemical Profile

A quantitative overview of a compound's properties is the first step in its evaluation. The data presented below combines values from chemical databases and predictive models. It is crucial to recognize that while predicted values are useful for initial assessment, empirical determination through the protocols outlined later in this guide is the gold standard.

| Property | Value / Description | Source / Comment |

| Chemical Structure |  | - |

| Molecular Formula | C₁₀H₁₀N₂S | [6][7] |

| Molecular Weight | 190.26 g/mol | [6][7] |

| Melting Point | Experimental data not readily available. Similar compounds, such as 2-Amino-5-phenyl-1,3,4-thiadiazole, have melting points in the range of 223-227 °C.[8] | Empirical determination is recommended. |

| Boiling Point | ~370.0 ± 34.0 °C | Predicted for a structural isomer. |

| Calculated logP | 2.59 | Calculated for the isomer 5-methyl-4-phenyl-1,3-thiazol-2-amine.[7] This value suggests moderate lipophilicity. |

| Predicted pKa | ~5.15 ± 0.10 | Predicted for a structural isomer. This value corresponds to the basicity of the exocyclic amine group. |

| Qualitative Solubility | Expected to be poorly soluble in water, soluble in organic solvents, and soluble in aqueous acidic solutions due to salt formation. | See Protocol 1 for experimental determination. |

Experimental Methodologies: A Practical Approach

The true characterization of a compound lies in empirical data. The following sections provide detailed, step-by-step protocols for determining the most critical physicochemical properties. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

Protocol 1: Qualitative Solubility Assessment

Expertise & Experience: Understanding a compound's solubility profile is the first experimental step. It informs how the compound will be handled, formulated, and how it might behave in a biological system. The presence of the basic amine group suggests that solubility will be pH-dependent, a key piece of information for oral drug development. This protocol uses simple, universally available reagents to classify the compound based on its acid-base properties.[9][10]

Step-by-Step Methodology:

-

Preparation: Label three clean test tubes: "Water," "5% HCl," and "5% NaOH."

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.[10]

-

Solvent Addition (Water): To the "Water" tube, add 0.75 mL of deionized water in 0.25 mL portions. After each addition, vortex or shake the tube vigorously for 30 seconds.[10] Observe and record if the solid dissolves. Test the pH of the resulting solution with pH paper.[9]

-

Solvent Addition (Acid): To the "5% HCl" tube, add 0.75 mL of 5% aqueous hydrochloric acid in portions, mixing thoroughly after each addition. The amine group is expected to be protonated, forming a soluble hydrochloride salt. Record the observation.[10]

-

Solvent Addition (Base): To the "5% NaOH" tube, add 0.75 mL of 5% aqueous sodium hydroxide, mixing thoroughly.[9] The compound is not expected to dissolve. Record the observation.

-

Trustworthiness Check: To the "5% HCl" tube where the compound dissolved, add 5% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that dissolution was due to an acid-base reaction, validating the presence of a basic functional group.[9]

Visualization of Workflow:

Caption: Workflow for Qualitative Solubility Testing.

Protocol 2: pKa Determination by Potentiometric Titration

Expertise & Experience: The pKa is a measure of the acidity or basicity of a functional group. For an amine, the pKa of its conjugate acid indicates the pH at which 50% of the molecules are protonated (charged) and 50% are neutral. This value is critical for predicting a drug's behavior in different pH environments of the body, such as the stomach (low pH) and intestine (higher pH). Potentiometric titration is a highly precise and reliable method for pKa determination.[11][12]

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[11]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound to create a 1 mM solution (e.g., 19.03 mg in 100 mL). A co-solvent like methanol or DMSO may be needed if aqueous solubility is low, but should be kept to a minimum. The final solution should also contain 0.15 M potassium chloride to maintain constant ionic strength.[11]

-

Initial Acidification: Transfer 20 mL of the sample solution to a reaction vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂.[11] Acidify the solution to ~pH 2 by adding 0.1 M HCl.

-

Titration: Place the calibrated pH electrode in the solution. Begin titration by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.[11]

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches ~12.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. This can be determined by finding the inflection point of the curve (the equivalence point) and reading the pH at half of that titrant volume.[13][14][15]

-

Trustworthiness Check: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.[11]

Visualization of Workflow:

Caption: Workflow for pKa Determination via Potentiometry.

Protocol 3: LogP Determination by the Shake-Flask Method

Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably the most important physicochemical property in drug discovery. It influences solubility, permeability across biological membranes, plasma protein binding, and metabolism. The shake-flask method is the universally recognized "gold standard" for LogP measurement due to its directness, though it requires careful execution.[16]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. Pre-saturate each solvent by mixing them vigorously in a separatory funnel for 24 hours and then allowing the phases to separate completely. This ensures that the volumes do not change during the experiment.[17][18]

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol (or DMSO if necessary, keeping the final DMSO concentration below 1%).[18][19]

-

Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol containing the compound and a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected LogP.[17]

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition and reach equilibrium.[20] Let the vessel stand overnight to ensure complete phase separation.[19][20]

-

Phase Separation: Centrifuge the vessel at low speed to fully separate the two phases.[19]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method, such as HPLC with UV detection. A calibration curve must be prepared for each phase.

-

Calculation: Calculate the partition coefficient P as P = C_oct / C_aq. The final value is expressed as LogP = log₁₀(P).

-

Trustworthiness Check: The experiment should be repeated at least three times. The mass balance should also be checked to ensure the total amount of compound recovered from both phases equals the initial amount added, confirming no degradation or adsorption to the vessel occurred.

Visualization of Workflow:

References

- 1. 2-Methyl-4-phenyl-1,3-thiazol-5-amine|CAS 38093-76-4 [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]

- 8. 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 | 2002-03-1 [chemicalbook.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Spectroscopic Data Analysis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine: A Technical Guide for Researchers

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Methyl-5-phenyl-1,3-thiazol-2-amine, with the IUPAC numbering convention, is presented below. This visualization serves as a reference for the subsequent assignment of spectroscopic signals.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this molecule is expected to show distinct signals for the amine, phenyl, and methyl protons. The choice of solvent is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for similar compounds due to its ability to dissolve polar molecules and the presence of exchangeable protons.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -NH₂ | ~7.0 - 7.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly based on concentration and temperature. They typically appear as a broad signal due to quadrupole broadening and exchange with residual water in the solvent. |

| Phenyl-H | ~7.2 - 7.6 | Multiplet | 5H | The protons on the phenyl ring will appear as a complex multiplet in the aromatic region. The exact shifts depend on the electronic effects of the thiazole ring. |

| -CH₃ | ~2.3 - 2.5 | Singlet | 3H | The methyl group protons are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. |

Expert Insights: The broadness of the -NH₂ peak is a key identifying feature. To confirm its assignment, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR tube, the amine protons will exchange with deuterium, causing the signal to diminish or disappear from the spectrum.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | ~168 | This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift. |

| C4 | ~145 | The chemical shift is influenced by the attached methyl and phenyl groups and its position within the thiazole ring. |

| C5 | ~120 | This carbon is part of the double bond in the thiazole ring and is attached to the phenyl group. |

| Phenyl-C (ipso) | ~135 | The carbon of the phenyl ring directly attached to the thiazole ring. |

| Phenyl-C (ortho, meta, para) | ~125 - 130 | The remaining five carbons of the phenyl group will have chemical shifts in the typical aromatic region. |

| -CH₃ | ~15 | The methyl carbon will appear in the aliphatic region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for obtaining high-quality NMR spectra.

Caption: Experimental workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and thiazole ring moieties.[6][7][8]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) | Medium |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | Medium |

| ~1600 | C=N stretch | Thiazole Ring | Medium to Strong |

| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium |

| 1335 - 1250 | C-N stretch | Aromatic Amine | Strong |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic Ring | Strong |

Expert Insights: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indicator of a primary amine.[9] The exact positions of the aromatic C-H out-of-plane bending bands can provide clues about the substitution pattern of the phenyl ring.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum by the instrument's software.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Table 4: Predicted Mass Spectral Data (EI-MS)

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

| 190 | [M]⁺ | Molecular ion peak, confirming the molecular weight of the compound.[10] |

| 189 | [M-H]⁺ | Loss of a hydrogen atom from the molecular ion.[10] |

| 147 | [M - CH₃CN]⁺ | A possible fragmentation pathway involving the loss of acetonitrile from the molecular ion.[10] |

| 116 | [C₇H₆N]⁺ | This fragment could arise from the cleavage of the thiazole ring.[10] |

Expert Insights: The molecular ion peak at m/z 190 is the most critical piece of information for confirming the molecular weight.[10] The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and can also be used to deduce structural information. The relative abundance of the fragment ions can provide insights into the stability of different parts of the molecule.[11][12]

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed mass fragmentation pathway of this compound.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injector Temperature: 250 °C

-

Column: A non-polar column (e.g., HP-5MS) is suitable.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, along with detailed experimental protocols for data acquisition. By combining the information from NMR, IR, and MS, researchers can confidently identify and characterize this important heterocyclic compound. The interpretations and methodologies presented here are based on extensive experience and established scientific principles, ensuring a high degree of reliability and trustworthiness for drug development and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. NMR 溶剂 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminothiazole (96-50-4) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

4-Methyl-5-phenyl-1,3-thiazol-2-amine mechanism of action

An In-depth Technical Guide to the Mechanistic Landscape of the 4-Methyl-5-phenyl-1,3-thiazol-2-amine Scaffold

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide focuses on the this compound core, moving beyond a singular mechanism of action to explore the diverse pharmacological activities and molecular targets engaged by its various derivatives. We will dissect the structure-activity relationships that empower this scaffold to serve as a foundation for developing agents with antimicrobial, anti-inflammatory, anticancer, and antiprotozoal properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological landscape, supported by detailed experimental protocols and mechanistic visualizations, to facilitate future discovery and optimization efforts.

The 2-Aminothiazole Core: A Privileged Scaffold

Below is a summary of the core compound's physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | [2] |

| Molecular Formula | C₁₀H₁₀N₂S | [2][3][4] |

| Molecular Weight | 190.26 g/mol | [2][3][4] |

| CAS Number | 30709-67-2 | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 122-126 °C | [3] |

| InChIKey | HTXQOROHFFYFMC-UHFFFAOYSA-N | [2][3] |

The true value of this scaffold lies in its potential for derivatization at the 2-amino position, which allows for the introduction of diverse functional groups to modulate activity and target specificity.

Caption: Key functionalization points of the core scaffold.

Dissecting the Mechanisms: A Target-Based Exploration

The biological activity of derivatives is incredibly diverse. The mechanism of action is not inherent to the thiazole ring itself but is conferred by the appended functionalities that enable interaction with specific enzymes, receptors, or cellular pathways.

Antimicrobial and Antifungal Activity

A significant body of research has focused on developing 2-aminothiazole derivatives as antimicrobial agents. The mechanism often involves the disruption of essential cellular processes in pathogens.

-

Bacterial Targets: Studies have demonstrated that amide derivatives of the 2-aminothiazole scaffold exhibit good activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria[5][6]. While specific enzyme targets are not always elucidated in initial screening studies, the activity is often attributed to the overall physicochemical properties of the molecule, which allow it to interfere with bacterial cell wall synthesis or enzymatic functions.

-

Fungal Targets: Derivatives have shown potent antifungal activity, in some cases exceeding that of the reference drug fluconazole[7]. A plausible mechanism of action for antifungal derivatives is the inhibition of fungal lanosterol C14α-demethylase (CYP51)[8]. This enzyme is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Anti-inflammatory and Analgesic Mechanisms

The thiazole nucleus can be incorporated into larger chemical structures to target pathways involved in inflammation and pain.

-

COX-2 Inhibition: Certain derivatives, such as thiazolo[4,5-d]pyridazinones, have demonstrated significant anti-inflammatory and analgesic properties[9]. The mechanism for related structures has been linked to the selective inhibition of cyclooxygenase-2 (COX-2)[9]. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Caption: Simplified COX-2 inhibition pathway by thiazole derivatives.

Anticancer and Antiproliferative Activity

The 2-aminothiazole scaffold is a feature of several compounds investigated for their anticancer potential. The activity is highly dependent on the nature of the substituents.

-

Cytotoxicity: Derivatives have shown antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2)[10]. The structure-activity relationship suggests that the combination of the thiazole ring with other heterocyclic systems, like 1,3,4-thiadiazole, is crucial for cytotoxic activity[10]. The presence of electron-donating groups on the phenyl ring can enhance this effect[10]. The precise molecular targets are often multifactorial and can include inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.

Antiprotozoal Activity

Emerging research has identified 2-aminothiazole derivatives as promising scaffolds for developing new antiprotozoal agents.

-

Leishmania Inhibition: Compounds based on the 4-phenyl-1,3-thiazol-2-amine core have demonstrated potent activity against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis[8]. Molecular modeling studies suggest a potential mechanism of action is the inhibition of the S-methyl-5-thioadenosine phosphorylase enzyme, which is involved in the parasite's metabolism[8].

Methodologies for Screening and Synthesis

To ensure scientific integrity, the exploration of novel derivatives requires robust and reproducible experimental protocols. The following sections detail standardized methodologies for the synthesis and biological evaluation of compounds based on the this compound scaffold.

Protocol: Synthesis of an N-Acylated Derivative

This protocol describes a general method for acylating the 2-amino group, a common strategy for generating derivative libraries. This is based on established peptide coupling techniques used for similar scaffolds[7].

Objective: To synthesize an N-acylated derivative of 2-amino-4-phenylthiazole for biological screening.

Materials:

-

2-amino-4-phenylthiazole (starting material)

-

Boc-protected amino acid (e.g., Boc-Leucine)

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of Boc-protected amino acid in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Add 1.1 equivalents of DCC to the solution and stir for 30 minutes at 0°C to form the active ester.

-

Coupling: In a separate flask, dissolve 1.0 equivalent of 2-amino-4-phenylthiazole and 1.2 equivalents of Et₃N (as a base) in anhydrous DCM.

-

Slowly add the activated amino acid solution from Step 3 to the thiazole solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected derivative.

-

Deprotection: Dissolve the crude product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the final N-acylated thiazole derivative. Purify via column chromatography or recrystallization as needed.

Protocol: In Vitro Antimicrobial Screening (Agar Cup-Plate Method)

This method provides a reliable preliminary assessment of the antibacterial and antifungal activity of synthesized compounds[5][6].

Objective: To evaluate the antimicrobial activity of thiazole derivatives against selected bacterial and fungal strains.

Materials:

-

Synthesized thiazole derivatives (dissolved in DMF or DMSO)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Fungal strains (e.g., A. niger)

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent, e.g., DMF)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the surface of the solidified agar plates using a sterile swab.

-

Well Creation: Use a sterile cork borer to punch uniform wells (cups) into the agar.

-

Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 µg/mL) into a designated well[6].

-

Load the positive and negative controls into separate wells on the same plate.

-

Incubation: Allow the plates to stand for 1 hour for pre-diffusion of the compounds. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. Compare the zone sizes of the test compounds to the controls.

Caption: A typical workflow for drug discovery using the thiazole scaffold.

Conclusion and Future Directions

The this compound core is a testament to the power of scaffold-based drug discovery. Its true potential is unlocked through targeted chemical modification, which has yielded derivatives with a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The mechanism of action is not a property of the core itself, but rather a function of the specific molecular interactions enabled by its derivatives.

Future research should focus on:

-

Target Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., enzymes, receptors) for the most potent derivatives.

-

Mechanism of Action Studies: Employing biochemical and cellular assays to validate target engagement and elucidate the downstream signaling consequences.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in translating in vitro activity to in vivo efficacy.

By leveraging the inherent versatility of this scaffold and applying rigorous mechanistic investigation, the scientific community can continue to develop novel and effective therapeutic agents based on the 2-aminothiazole framework.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2 [sigmaaldrich.com]

- 4. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. 2-Methyl-4-phenyl-1,3-thiazol-5-amine|CAS 38093-76-4 [benchchem.com]

- 9. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Enduring Legacy of 4-Methyl-5-phenyl-1,3-thiazol-2-amine: A Cornerstone of Modern Medicinal Chemistry

This guide provides a comprehensive exploration of the discovery, synthesis, and historical development of 4-Methyl-5-phenyl-1,3-thiazol-2-amine. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative, from the foundational chemistry of the thiazole ring to the compound's contemporary significance as a privileged scaffold in drug discovery. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this pivotal molecule and its enduring impact on medicinal chemistry.

Preamble: The Unseen Scaffolding of Therapeutic Innovation

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as cornerstones upon which entire classes of therapeutic agents are built. The 2-aminothiazole moiety is one such "privileged scaffold," a testament to its remarkable versatility in engaging with a wide array of biological targets. Within this esteemed family of compounds, this compound stands as a quintessential example, embodying the chemical elegance and therapeutic potential that has captivated chemists for over a century. While the precise first synthesis of this specific molecule is not readily apparent in the annals of chemical literature, its genesis is intrinsically linked to the groundbreaking work of Arthur Hantzsch in the late 19th century. This guide, therefore, traces the discovery and history of this compound through the broader lens of the development of the 2-aminothiazole class, offering a narrative of chemical innovation and its profound impact on human health.

I. The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The history of this compound is inextricably tied to the discovery of a robust and versatile method for the synthesis of the thiazole ring. In 1887, German chemist Arthur Hantzsch reported a reaction that would become a fundamental tool in heterocyclic chemistry: the condensation of an α-haloketone with a thioamide.[1][2] This reaction, now universally known as the Hantzsch thiazole synthesis, provided a straightforward and efficient route to a wide variety of substituted thiazoles.[3][4]

The elegance of the Hantzsch synthesis lies in its simplicity and broad applicability. It allows for the construction of the thiazole ring with various substituents at positions 2, 4, and 5, depending on the choice of starting materials.[3] The reaction of an α-haloketone with thiourea, in particular, proved to be a highly effective method for the preparation of 2-aminothiazoles.[2][3]

The Mechanism of the Hantzsch Thiazole Synthesis: A Stepwise Exploration

The enduring utility of the Hantzsch synthesis is a direct result of its predictable and well-understood mechanism. The process unfolds through a series of logical steps, each contributing to the formation of the stable aromatic thiazole ring.

Figure 1: A simplified representation of the Hantzsch thiazole synthesis mechanism.

-

Nucleophilic Attack: The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone. This step displaces the halide ion and forms a thiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thiouronium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This cyclization step results in the formation of a five-membered ring, a 4-hydroxy-4,5-dihydrothiazole intermediate.

-

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the intermediate, leading to the formation of the stable, aromatic 2-aminothiazole ring.[5]

The thermodynamic driving force for this reaction is the formation of the highly stable aromatic thiazole ring.[6]

II. The Synthesis of this compound: A Practical Application of the Hantzsch Method

The synthesis of this compound is a classic example of the Hantzsch reaction. The requisite starting materials are 2-bromo-1-phenylpropan-1-one (an α-haloketone) and thiourea.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-1-phenylpropan-1-one | 213.08 | 10.65 g | 0.05 |

| Thiourea | 76.12 | 4.57 g | 0.06 |

| Ethanol | 46.07 | 100 mL | - |

| Sodium Bicarbonate | 84.01 | q.s. | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-phenylpropan-1-one (10.65 g, 0.05 mol) and thiourea (4.57 g, 0.06 mol). A slight excess of thiourea is used to ensure the complete consumption of the α-haloketone.

-

Solvent Addition: Add 100 mL of ethanol to the flask. Ethanol serves as a suitable solvent as it dissolves the reactants and facilitates the reaction upon heating.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is neutral to litmus paper. This step neutralizes the hydrobromic acid formed during the reaction, causing the free base of the product to precipitate out of the solution.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.

Figure 2: Experimental workflow for the synthesis of this compound.

III. The Rise of a Privileged Scaffold: The Medicinal Chemistry of 2-Aminothiazoles

The true significance of this compound and its congeners lies in their profound impact on medicinal chemistry. The 2-aminothiazole core has been identified as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][5]

A Versatile Pharmacophore:

The 2-aminothiazole moiety is a versatile pharmacophore for several reasons:

-

Hydrogen Bonding Capabilities: The amino group and the ring nitrogen atom can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules.

-

Aromaticity and Rigidity: The aromatic nature of the thiazole ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space for optimal target binding.

-

Modifiable Core: The 2-amino, 4-, and 5-positions of the thiazole ring are readily amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[7]

Therapeutic Applications:

The 2-aminothiazole scaffold is a key component in a number of clinically used drugs and has been extensively investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as Aurora kinases.[7]

-

Antimicrobial Agents: The thiazole ring is a component of some antibiotics, and novel 2-aminothiazole derivatives continue to be explored for their antibacterial and antifungal properties.[8]

-

Anti-inflammatory Agents: Certain 2-aminothiazoles have shown promise as anti-inflammatory agents by modulating inflammatory pathways.[9]

Figure 3: Diverse biological activities of the 2-aminothiazole scaffold.

IV. Conclusion: An Enduring Legacy

The story of this compound is a compelling chapter in the broader history of medicinal chemistry. From its conceptual origins in the seminal work of Arthur Hantzsch to its current status as a key building block in the design of novel therapeutics, this seemingly simple molecule exemplifies the power of fundamental chemical discovery. The Hantzsch thiazole synthesis provided the critical tool for accessing this important class of compounds, and the inherent properties of the 2-aminothiazole scaffold have ensured its enduring relevance. As researchers continue to explore the vast chemical space around this privileged core, the legacy of this compound and its derivatives is certain to expand, leading to the development of new and improved medicines for generations to come.

V. References

-

Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. --INVALID-LINK--

-

Gomha, S. M., & Abdel-aziz, H. M. (2014). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 19(11), 18645–18679. --INVALID-LINK--

-

Pathak, M., et al. (2024). Systematic Review On Thiazole And Its Applications. KUEY, 30(5), 3209.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--

-

Das, D., & Das, M. K. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. --INVALID-LINK--

-

Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664.

-

BenchChem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. --INVALID-LINK--

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. --INVALID-LINK--

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. --INVALID-LINK--

-

Sahu, N. K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155227. --INVALID-LINK--

-

Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(2), 187-210.

-

Hegab, M. I., et al. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(7), 7939-7953. --INVALID-LINK--

-

Egan, R. S., et al. (1968). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 33(12), 4422–4426. --INVALID-LINK--

-

Murata, K., & Ikehata, H. (1969). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bulletin of the Chemical Society of Japan, 42(9), 2687-2689.

-

Biosynth. (n.d.). 2-Amino-5-methyl-4-phenylthiazole. --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. --INVALID-LINK--

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. --INVALID-LINK--

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. --INVALID-LINK--

-

Wube, A. A., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters, 3(5), 417–421. --INVALID-LINK--

References

- 1. synarchive.com [synarchive.com]

- 2. kuey.net [kuey.net]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-methyl-4-phenylthiazole | 30709-67-2 | FA53951 [biosynth.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methyl-5-phenyl-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on a specific, yet representative member of this class: 4-Methyl-5-phenyl-1,3-thiazol-2-amine. While direct, extensive research on this particular molecule is emerging, the wealth of data on its close structural analogs allows for a robust, evidence-based exploration of its most probable and potent therapeutic targets. This document provides researchers and drug development professionals with a comprehensive overview of these targets, the underlying mechanisms of action, and detailed experimental protocols to validate these interactions and guide future discovery efforts. We will delve into key therapeutic areas including oncology, neurodegenerative diseases, and inflammatory disorders, presenting the scientific rationale and methodologies for investigating this promising chemical entity.

Introduction: The 2-Aminothiazole Core and Its Therapeutic Promise

The 1,3-thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, which endows it with unique physicochemical properties for biological interactions. The addition of an amino group at the 2-position creates the 2-aminothiazole moiety, a versatile scaffold that has been successfully incorporated into approved drugs and numerous clinical candidates.[1][2] Its broad pharmacological profile includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4]

The subject of this guide, this compound, features a central 2-aminothiazole ring decorated with a methyl group at the 4-position and a phenyl group at the 5-position. These substitutions are not merely decorative; they critically influence the molecule's steric and electronic properties, governing its binding affinity and selectivity for various biological targets. The phenyl ring, for instance, can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the methyl group can provide a steric anchor or modulate solubility. This guide will explore the most promising therapeutic targets for this scaffold based on extensive research into its derivatives.

Oncology: Targeting Aberrant Cell Signaling and Proliferation

The 2-aminothiazole scaffold is a cornerstone in the development of modern cancer therapeutics, particularly as a framework for kinase inhibitors. Several key cancer-associated kinases have been identified as susceptible to inhibition by compounds bearing this core structure.

Protein Kinase CK2: Allosteric Inhibition

Mechanism: Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and suppression of apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[5] Unlike many kinase inhibitors that compete with ATP for the active site, 2-aminothiazole derivatives have been identified as a novel class of allosteric inhibitors of CK2.[5][6] These compounds bind to a unique pocket located at the interface between the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the kinase.[5][7] This allosteric approach can offer superior selectivity and overcome resistance mechanisms associated with ATP-competitive inhibitors.

Evidence: Studies on aryl 2-aminothiazoles have demonstrated their non-ATP-competitive mode of action.[5] A preliminary hit optimization of a 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold led to a lead compound with submicromolar potency against purified CK2α.[6] This compound induced apoptosis in renal cell carcinoma cells and inhibited STAT3 activation, a downstream effector of CK2 signaling.[6]

Experimental Validation Protocol: CK2 Inhibition Assay

-

Objective: To determine the IC50 of this compound against human recombinant CK2α.

-

Materials: Recombinant human CK2α, CK2-specific peptide substrate (e.g., RRRADDSDDDDD), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO (e.g., from 100 µM to 1 nM).

-

In a 96-well plate, add 5 µL of the peptide substrate and 5 µL of the test compound dilution.

-

Add 10 µL of CK2α enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding 40 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 80 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

-

Aurora and Checkpoint Kinases: Modulating Cell Cycle and DNA Damage Response

Mechanism: Aurora kinases (A and B) are essential for mitotic progression, and their overexpression is common in various cancers.[8] Checkpoint Kinase 1 (CHK1) is a pivotal regulator of the DNA damage response; its inhibition can potentiate the effects of DNA-damaging chemotherapies.[9] The 2-aminothiazole scaffold has been successfully employed to design potent inhibitors of both Aurora kinases and CHK1.[8][9]

Evidence: QSAR and molecular docking studies have identified 2-amino thiazole derivatives with excellent binding interactions within the active site of Aurora kinase A.[8] Similarly, a series of 2-aminothiazole derivatives designed through bioisosterism exhibited potent CHK1 inhibition and antiproliferative activity against cancer cell lines.[9] Notably, derivatives of the specific compound N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selective cytotoxicity against A549 human lung adenocarcinoma cells, inducing apoptosis.[10][11]

Experimental Validation Protocol: Cell Viability and Apoptosis Assay

-

Objective: To assess the antiproliferative and pro-apoptotic effects of the compound on a panel of cancer cell lines (e.g., A549, MCF-7, HT-29).

-

Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Procedure (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm. The results will indicate the reduction in cell viability.

-

-

Procedure (Apoptosis Assay):

-

Treat cells with the compound at its IC50 concentration for 48 hours.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Visualization of Potential Anticancer Mechanisms

References

- 1. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

4-Methyl-5-phenyl-1,3-thiazol-2-amine molecular weight and formula

An In-Depth Technical Guide to 4-Methyl-5-phenyl-1,3-thiazol-2-amine (C₁₀H₁₀N₂S)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core molecular properties, established synthesis protocols with mechanistic insights, and methods for spectroscopic characterization. The guide contextualizes the compound's importance by examining the broader role of the 2-aminothiazole scaffold in therapeutic applications, particularly as an anticancer agent.[1][2][3] Furthermore, essential safety, handling, and storage protocols are detailed for laboratory professionals. This document is intended for researchers, chemists, and drug development scientists engaged in the study and application of novel heterocyclic scaffolds.

Core Molecular Properties and Identifiers

This compound is a substituted aminothiazole featuring a methyl group at the 4-position and a phenyl group at the 5-position of the thiazole ring. The primary amine at the 2-position is a key functional group, serving as a versatile handle for further chemical modifications. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₀H₁₀N₂S | [4][5] |

| Molecular Weight | 190.26 g/mol | [4][5] |

| CAS Number | 28241-62-5 | [4] |

| Appearance | (Typically) Off-white to yellow crystalline solid | N/A |

| Purity | ≥95% (Commercially available) | [4] |

The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 2-aminothiazole ring system is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds.[3][6] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, and its synthetic accessibility. Thiazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[6] The title compound, as a derivative of this scaffold, serves as a valuable building block for the synthesis of novel therapeutic agents.

Caption: Relationship between the general 2-aminothiazole scaffold and the specific title compound.

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For this compound, the synthesis proceeds by reacting 1-bromo-1-phenylpropan-2-one with thiourea.

Expertise & Causality:

The Hantzsch synthesis is the method of choice due to its reliability, high yields, and the ready availability of starting materials. The reaction mechanism is a well-understood cascade of nucleophilic attack, intramolecular cyclization, and dehydration, leading to the stable aromatic thiazole ring. Using a protic solvent like ethanol facilitates the proton transfer steps inherent in the mechanism.

Experimental Protocol: Hantzsch Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) in 50 mL of absolute ethanol.

-

Addition of Haloketone: To the stirring solution, add 1-bromo-1-phenylpropan-2-one (1 equivalent) dropwise. Self-Validation Note: The reaction is often exothermic; slow addition helps control the temperature.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.

-

Neutralization & Isolation: Filter the solid and re-dissolve it in water. Neutralize the solution by adding a base (e.g., aqueous ammonia or sodium bicarbonate) until the pH is ~8-9 to precipitate the free amine.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Caption: Workflow for the Hantzsch synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is paramount. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted NMR Data

The following table outlines the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra, which are critical for structural verification.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.20 - 7.50 | Multiplet | 5H | C₆H₅ |

| Amine-H | 5.50 - 6.50 | Broad Singlet | 2H | NH₂ |

| Methyl-H | ~2.40 | Singlet | 3H | CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Thiazole C2 (C-NH₂) | ~168 | C=N |

| Thiazole C4 (C-CH₃) | ~145 | C=C |

| Thiazole C5 (C-Ph) | ~115 | C=C |

| Phenyl C (ipso) | ~135 | Aromatic |

| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic |

| Methyl C | ~15 | CH₃ |

Note: Predicted values are based on typical chemical shifts for this structural class. Actual values may vary based on solvent and experimental conditions.

Applications in Research and Drug Development

The primary value of this compound in a research context is as a precursor or scaffold for more complex molecules with potential therapeutic value.

-

Anticancer Research: Numerous studies have demonstrated that modifying the 2-amino group of the thiazole ring can lead to potent anticancer agents.[2][6] For example, creating amide or thioacetamide derivatives from this core has yielded compounds with significant cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma.[2][7]

-

Scaffold for Library Synthesis: Its structure is ideal for combinatorial chemistry. The phenyl ring can be substituted, and the amine group provides a reactive site for building diverse chemical libraries to screen for various biological activities.

-

Material Science: Thiazole derivatives also find applications in the development of organic materials, such as dyes and ligands for coordination chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet for this exact compound may vary by supplier, general precautions for aminothiazole derivatives should be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

-

Handling: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability and to maintain product quality, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong reducing agents.[8]

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

Solubility and stability of 4-Methyl-5-phenyl-1,3-thiazol-2-amine

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-5-phenyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols. We delve into the physicochemical properties, present methodologies for solubility determination across a range of relevant solvents, and detail protocols for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, in alignment with ICH guidelines. Potential degradation pathways are discussed, and recommendations for handling and storage are provided to ensure the integrity of the compound in a research setting.

Introduction: The Thiazole Scaffold in Modern Research

This guide moves beyond a simple recitation of data, explaining the causality behind experimental choices and providing self-validating protocols to ensure reliable and reproducible results.

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

A foundational understanding of the compound begins with its key physicochemical identifiers and properties. These data are essential for accurate experimental design, including solution preparation and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 28241-62-5 | [4] |

| Molecular Formula | C₁₀H₁₀N₂S | [4] |

| Molecular Weight | 190.26 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | ~110-126 °C | [5] |

| Purity (Commercial) | ≥95% | [4][6] |

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of a compound's utility, impacting everything from formulation to bioavailability. The structure of this compound suggests a nuanced solubility profile. The phenyl and methyl groups confer lipophilicity, hinting at solubility in organic solvents, while the 2-amino group and thiazole nitrogen atoms provide sites for hydrogen bonding and potential protonation, which could enhance aqueous solubility, particularly at lower pH. Structurally similar compounds exhibit moderate solubility in organic solvents like DMSO and ethanol, with limited solubility in water.[7][8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. It is a direct measure of the saturation point of a compound in a given solvent at a specific temperature.

Causality of Method Choice: This method is chosen for its simplicity, reliability, and its ability to ensure that a true equilibrium is reached between the solid and dissolved states of the compound, providing a thermodynamically accurate solubility value.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials (e.g., 5-10 mg per 1 mL of solvent). The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials. Recommended solvents include:

-

Water (Type I)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (to assess solubility of the protonated form)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (95%)

-

Methanol

-

Acetonitrile

-

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the undissolved solid to settle. For colloidal suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is required to obtain a clear supernatant.

-

Sample Preparation & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample and calculate the concentration of the dissolved compound against a standard curve.

Solubility Determination Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. 2-amino-5-methyl-4-phenylthiazole [stenutz.eu]

- 6. calpaclab.com [calpaclab.com]

- 7. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 8. 2-Amino-4-phenylthiazole CAS#: 2010-06-2 [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: A Scientist's Guide to the One-Pot Synthesis of 2-Amino-4-phenylthiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1][2] This five-membered ring system, containing both sulfur and nitrogen, is a cornerstone in numerous clinically significant pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Notable examples of drugs containing this moiety include the kinase inhibitor Dasatinib and the antibiotic Cefdinir, highlighting its therapeutic relevance.[2][3]

Traditionally, the synthesis of these derivatives relies on the Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide.[6][7][8] However, the handling of lachrymatory and unstable α-haloketones presents significant practical challenges. To circumvent this, modern synthetic strategies have evolved towards one-pot procedures. These methods, which often generate the α-halo intermediate in situ from a more stable ketone precursor, offer improved efficiency, safety, and atom economy.[9]

This guide provides an in-depth exploration of the one-pot synthesis of 2-amino-4-phenylthiazole derivatives. We will delve into the underlying reaction mechanism, present detailed, field-tested protocols for both conventional and modern energy-assisted methods (microwave and ultrasound), and offer practical guidance on product characterization and troubleshooting.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The cornerstone of this synthesis is the Hantzsch reaction, first described in 1887.[7] Understanding its mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The process can be dissected into a sequence of classical organic chemistry steps.

The One-Pot Advantage: In a modern one-pot approach, the reaction does not start with a pre-synthesized α-haloketone. Instead, a stable aryl ketone (e.g., acetophenone) is mixed with a halogen source (like I₂ or CuBr₂) and a thioamide (e.g., thiourea). The first step is the in situ α-halogenation of the ketone.[9][10] Following this, the classical Hantzsch pathway commences.

Core Mechanism Steps:

-